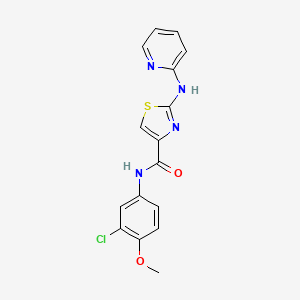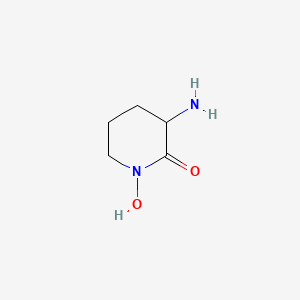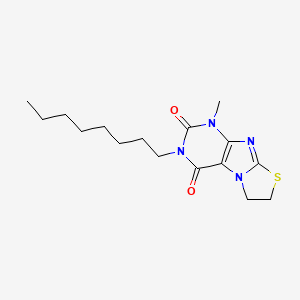![molecular formula C12H13BrF3NO B2426794 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 391220-21-6](/img/structure/B2426794.png)
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a chemical compound with the molecular formula C12H13BrF3NO and a molecular weight of 324.14 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a butanamide backbone .
Preparation Methods
The synthesis of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, bromine, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction conditions often involve the use of a solvent like dichloromethane or toluene, and a catalyst such as triethylamine.
Chemical Reactions Analysis
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.
Scientific Research Applications
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The bromine atom and the amide group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with similar compounds such as:
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]propanamide: This compound has a similar structure but with a shorter carbon chain.
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide: This compound has a longer carbon chain, which may affect its reactivity and biological activity.
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]hexanamide: This compound has an even longer carbon chain, further influencing its properties.
Properties
IUPAC Name |
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-5-3-4-8(6-9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVKJUQXSWMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)


![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)

![1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B2426719.png)

![N-(butan-2-yl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426721.png)
![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2426725.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

